Lipophilicity Differentiation: XLogP3 Comparison of Cyclopentylacetamide vs. Linear/Branched Alkyl and Aromatic Side-Chain Analogs
The target compound exhibits an XLogP3 of 3.1, which places it in a moderate lipophilicity range suitable for both aqueous solubility and membrane permeability [1]. In comparison, the simpler N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide analog (CAS 921102-70-7, -acetyl side chain) has a lower calculated XLogP3 (approximately 1.5–1.8) due to the absence of the cyclopentyl group, resulting in significantly different partitioning behavior [2]. Conversely, the 2,2-diphenylacetamide analog (CAS 897615-47-3, estimated XLogP3 >4.5) represents a far more lipophilic extreme that may compromise aqueous solubility [2]. The isobutyramide analog (CAS 897615-16-6, branched C4 side chain) is estimated to have XLogP3 ~2.5–2.8, representing an intermediate but structurally distinct substitution pattern [2]. The cyclopentylacetamide side chain thus provides a distinct lipophilicity window within this analog series.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 921102-70-7): XLogP3 ≈1.5–1.8; N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide (CAS 897615-16-6): XLogP3 ≈2.5–2.8; N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide: XLogP3 >4.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.3–1.6 vs. acetamide analog; ΔXLogP3 ≈ +0.3–0.6 vs. isobutyramide analog; ΔXLogP3 ≈ −1.4+ vs. diphenylacetamide analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release); comparator XLogP3 values estimated from structural class trends—not experimentally measured for all listed analogs |
Why This Matters
Lipophilicity directly influences passive membrane permeability, aqueous solubility, and protein binding; selecting a compound with XLogP3 near 3 (within typical drug-like space) versus a congener with substantially different logP can alter oral absorption potential and assay compatibility in cell-based screens.
- [1] PubChem Compound Summary CID 16799232: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Kuujia Product Page: CAS 897615-24-6 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclopentylacetamide). Computed properties and structural description. Product listings for comparator CAS numbers were also consulted. View Source
